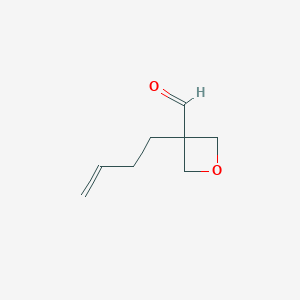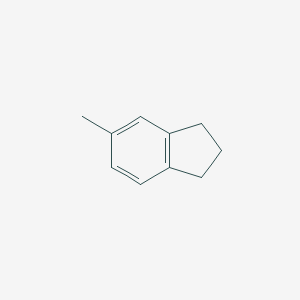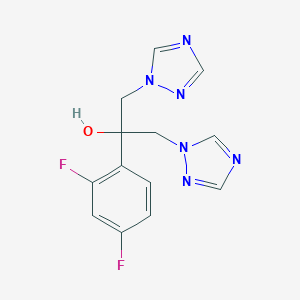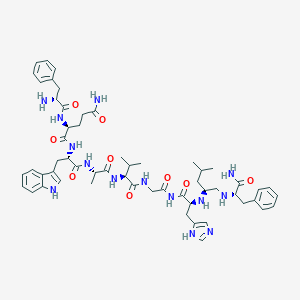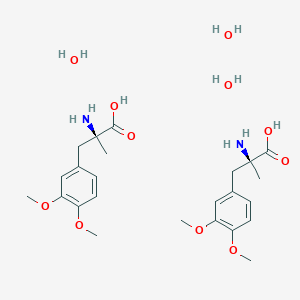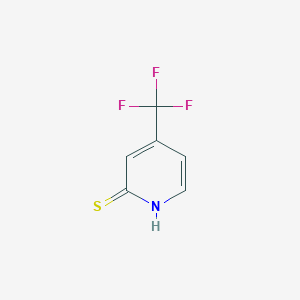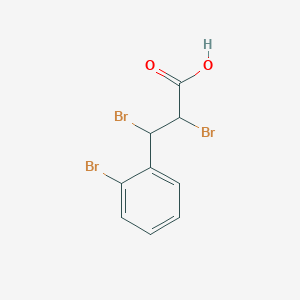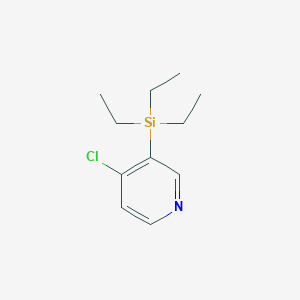
4-Chloro-3-(triethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(triethylsilyl)pyridine, also known as TES-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyridine and is widely used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(triethylsilyl)pyridine is widely used in organic synthesis as a protecting group for alcohols, amines, and carboxylic acids. It is also used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In addition, this compound has been used as a catalyst in various chemical reactions, such as the Friedel-Crafts reaction and the Pictet-Spengler reaction.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(triethylsilyl)pyridine involves the formation of a covalent bond between the triethylsilyl group and the target molecule. This covalent bond protects the target molecule from unwanted reactions during chemical synthesis. The triethylsilyl group can be easily removed by treatment with an acid, which regenerates the original molecule.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a stable compound that does not react with biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-3-(triethylsilyl)pyridine has several advantages in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a versatile reagent that can be used in various chemical reactions. However, this compound has some limitations as well. It is a toxic compound that requires careful handling and disposal. It is also a relatively expensive reagent compared to other protecting groups.
Zukünftige Richtungen
The future directions of 4-Chloro-3-(triethylsilyl)pyridine research are numerous. One potential direction is the development of new this compound derivatives with improved properties, such as increased stability or lower toxicity. Another direction is the application of this compound in the synthesis of new pharmaceuticals and agrochemicals. This compound may also have potential applications in the development of new catalysts for chemical reactions. Overall, the future of this compound research is promising, and further investigation into this compound may lead to new discoveries and advancements in organic synthesis.
Synthesemethoden
The synthesis of 4-Chloro-3-(triethylsilyl)pyridine involves the reaction of 4-chloropyridine with triethylsilyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and yields this compound as a white solid. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
CAS-Nummer |
123506-94-5 |
|---|---|
Molekularformel |
C11H18ClNSi |
Molekulargewicht |
227.8 g/mol |
IUPAC-Name |
(4-chloropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H18ClNSi/c1-4-14(5-2,6-3)11-9-13-8-7-10(11)12/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
GWNRVPLCUVNANO-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C1=C(C=CN=C1)Cl |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C=CN=C1)Cl |
Synonyme |
Pyridine, 4-chloro-3-(triethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



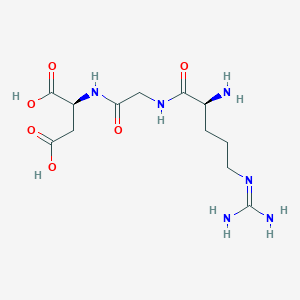
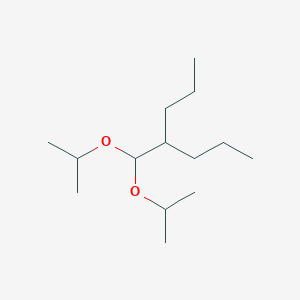
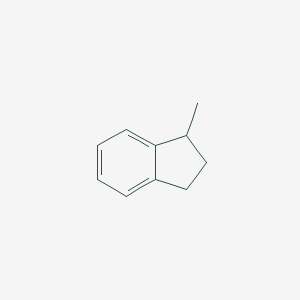
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
